molecular formula C20H16N2O3 B3034407 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole CAS No. 170632-13-0

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Cat. No. B3034407
M. Wt: 332.4 g/mol
InChI Key: LJADKHFBAHDMDH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a derivative of indazole, which is a heterocyclic compound that has been studied for its potential therapeutic applications. The structure of this compound includes a benzyl group attached to the nitrogen of the indazole ring and a methoxycarbonyl-furyl group at the third position. This compound is related to other indazole derivatives that have been explored for their antiapoptotic properties, particularly in the context of sepsis and septic shock treatment .

Synthesis Analysis

The synthesis of related 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives has been reported using a two-step sequence involving the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to form the furan ring . Although the specific synthesis of 1-benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is not detailed, the methods described could potentially be adapted for its synthesis by modifying the functional groups involved.

Molecular Structure Analysis

While the exact molecular structure analysis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is not provided, related compounds such as 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione have been characterized. These compounds exhibit slight conformational differences in the furyl and triazole rings and are stabilized by hydrogen bonding and π-π stacking interactions . These structural features could be relevant to the indazole derivative , suggesting potential avenues for intermolecular interactions and stability.

Chemical Reactions Analysis

The indazole derivatives have been shown to participate in various chemical reactions. For instance, 5-aryl-2-furaldehydes have been used to synthesize substituted 1,3-benzazoles, indicating that the furyl group can engage in electrophilic substitution reactions . Similarly, 2-(2-furyl)-1,3-benzoxazoles have been subjected to reactions with electrophilic reagents, leading to substitution in both the hetaryl and benzene rings . These findings suggest that the methoxycarbonyl-furyl group in 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole could also undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole are not directly reported in the provided papers. However, the properties of similar compounds can provide insights. For example, the presence of the methoxycarbonyl group could influence the compound's solubility and reactivity. The benzyl and furyl groups may affect the compound's stability and its ability to form intermolecular interactions, as seen in related structures . The indazole core itself is known to be a versatile scaffold in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds .

Scientific Research Applications

Pharmacological Importance and Therapeutic Applications

Indazoles, including derivatives like 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, are heterocyclic compounds with significant pharmacological importance. These compounds have been the center of research due to their wide variety of biological activities. The indazole scaffold is fundamental in developing novel therapeutic agents. Recent patents have highlighted derivatives showing promising anticancer and anti-inflammatory activities, along with applications in neurodegeneration and protein kinase disorders. This underscores the versatility and potential therapeutic value of indazole derivatives in modern medicine (Denya, Malan, & Joubert, 2018).

Chemical Synthesis and Material Science Applications

The synthesis of benzoxazole derivatives, including compounds structurally related to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, has been facilitated by modern techniques such as microwave-assisted synthesis. This method enhances the diversity and speed of research in chemistry, proving beneficial for the synthesis of benzoxazole and its derivatives. These compounds have not only shown significant pharmacological properties but also hold value in material science, indicating the broad scope of applications ranging from medicinal chemistry to materials engineering (Özil & Menteşe, 2020).

Novel Synthesis and Pharmaceutical Impurities

The novel synthesis methods for omeprazole, a compound related to the structural motif of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, highlight the significance of indazole derivatives in developing proton pump inhibitors. These methods address pharmaceutical impurities and aim to enhance the yield and simplicity of the synthesis process. Such research underscores the continuous innovation in synthesizing and improving the efficacy and safety of pharmaceutical compounds, including those based on the indazole scaffold (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety And Hazards

The compound is classified as a warning signal word class . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . Hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJADKHFBAHDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Synthesis routes and methods I

Procedure details

A solution of 3-(5-methoxycarbonyl-2-furyl)-1H-indazole (2.0 g, 8.3 mmol) and benzyl bromide (2.5 mL, 21.0 mmol) in THF (100 mL) was added dropwise via dropping funnel to a suspension of sodium hydride (60% dispersion in oil: 0.50 g, 12.5 mmol) in THF (200 mL). The resultant mixture was stirred at room temperature for 20 h. The mixture was poured onto brine and the layers separated. The aqueous layer was extracted three times with ether and then the combined organic material was washed with saturated aqueous NaHCO3 solution, dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica (EtOAc:cyclohexane 1:4) and then the product was recrystallised (EtOAc/hexane) to give a yellow solid: mp 137-138° C.; MS (EI) M30 332; 1H-NMR (CDCl3) 3.97 (s, 3H), 5.67 (s, 2H), 7.03 (d, 1H, J=3.7 Hz), 7.22-7.43 (m, 9H), 8.27 (d, 1H, J=8.1 Hz); Anal. (C20H16N2O3) C, calcd 72.28; found 71.92, H, calcd 4.85; found 4.75, N, calcd 8.43; found 8.39.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methyl 5-bromofuranoate (0.75 g, 3.66 mmol), hexamethylditin (1.0 g, 3.05 mmol) and Pd(PPh3)4 (90 mg, 0.078 mmol) in DME (50 mL) was heated to reflux overnight. The initial amber coloured solution became black The solution was allowed to cool and then filtered and concentrated under reduced pressure. The crude stannane was purified by passage through a plug of silica (1:9 EtOAc:cyclohexane) to give methyl 2-trimethylstannyl-5-furanoate (0.17 g, 19%): 1H-NMR (CDCl3); The low yield of the product may be due to its suspected volatility. Pd(PPh3), (9 mg, 0.008 mmol) was added to a solution of 1-benzyl-3-iodo-1H-indazole (0.13 g, 0.39 mmol) and methyl 2-trimethylstannyl-5-furanoate (0.17 g, 0.588 mmol) in DME (20 mL) and the mixture was heated to reflux overnight. The reaction mixture was allowed to cool to rt, filtered and concentrated under reduced pressure. Purification of the residue by chromatography on silica (3:7 EtOAc:cyclohexane) gave the product as a slightly contaminated yellow solid (88.6 mg, 69%).
[Compound]
Name
Pd(PPh3)
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
methyl 2-trimethylstannyl-5-furanoate
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Synthesis routes and methods III

Procedure details

A solution of methyl 5-bromofuranoate (0.75 g, 3.66 mmol), hexamethylditin (1.0 g, 3.05 mmol) and Pd(PPh3)4 (90 mg, 0.078 mmol) in DME (50 mL) was heated to reflux overnight. The initial amber coloured solution became black. The solution was allowed to cool and then filtered and concentrated under reduced pressure. The crude stannane was purified by passage through a plug of silica (1:9 EtOAc:cyclohexane) to give methyl 2-trimethylstannyl-5-furanoate (0.17 g, 19%): 1H-NMR (CDCl3); The low yield of the product may be due to its suspected volatility. Pd(PPh3)4 (9 mg, 0.008 mmol) was added to a solution of 1-benzyl-3-iodo-1H-indazole (0.13 g, 0.39 mmol) and methyl 2-trimethylstannyl-5-furanoate (0.17 g, 0.588 mmol) in DME (20 mL).and the mixture was heated to reflux overnight. The reaction mixture was allowed to cool to rt, filtered and concentrated under reduced pressure. Purification of the residue by chromatography on silica (3:7 EtOAc:cyclohexane) gave the product as a slightly contaminated yellow solid (88.6 mg, 69%).
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
methyl 2-trimethylstannyl-5-furanoate
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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